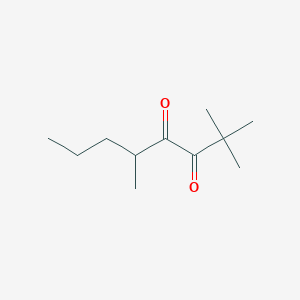

Heptanedione, tetramethyl-

Description

Significance of Beta-Diketones as Versatile Ligands

Beta-diketones, or 1,3-diketones, are organic compounds characterized by two ketone functional groups separated by a single methylene (B1212753) carbon. These molecules are renowned in coordination chemistry for their role as highly versatile ligands. nih.gov Their utility stems from their ability to exist in tautomeric equilibrium between a keto and an enol form. The enol form can be deprotonated to yield a bidentate, monoanionic ligand, the β-diketonate, which readily coordinates to a metal ion.

This coordination typically results in the formation of a stable six-membered chelate ring. researchgate.net The ability to form complexes with most elements of the periodic table makes β-diketones fundamental building blocks in inorganic and organometallic synthesis. nih.gov The properties of the resulting metal complexes can be finely tuned by modifying the substituents on the β-diketone backbone. This tunability allows for the creation of compounds with a wide range of physicochemical properties, leading to their application in diverse areas such as:

Luminescent Materials : Complexes with rare earth ions can absorb UV light and transfer the energy to the metal ion, causing it to emit characteristic fluorescence. alfachemic.com

Catalysis : The stability and solubility of β-diketonate complexes make them effective catalysts or catalyst precursors for various organic transformations. alfachemic.comnih.gov

Material Synthesis : Volatile metal β-diketonate complexes are widely used as precursors in chemical vapor deposition (CVD) techniques for producing high-purity thin films and coatings. researchgate.net

Extraction : Their chelating ability is harnessed in solvent-solvent extraction processes for the separation and purification of metals. researchgate.net

Structural Characteristics of Heptanedione, tetramethyl- (TMHD)

2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) is a prominent member of the β-diketone family, distinguished by its specific molecular architecture. Its deprotonated, or ligand, form is often referred to as tmhd.

| Property | Value | Reference |

|---|---|---|

| Common Name | Dipivaloylmethane (DPM) | nist.gov |

| Systematic Name | 2,2,6,6-Tetramethyl-3,5-heptanedione | nist.govsigmaaldrich.com |

| CAS Registry Number | 1118-71-4 | nist.gov |

| Molecular Formula | C₁₁H₂₀O₂ | nist.gov |

| Molecular Weight | 184.28 g/mol | sigmaaldrich.com |

| Boiling Point | 72-73 °C at 6 mmHg | sigmaaldrich.com |

| Density | 0.883 g/mL at 25 °C | sigmaaldrich.com |

The most defining structural feature of TMHD is the presence of two bulky tert-butyl groups, (CH₃)₃C-, at each end of the dicarbonyl framework. utwente.nl These groups exert significant steric hindrance around the coordination site. This steric bulk is a critical characteristic that dictates the coordination chemistry of the ligand. It can effectively shield the central metal atom in a complex, which sterically controls the metal's coordination environment. acs.org This property can prevent the formation of polymeric structures by impeding oligomerization, thereby stabilizing monomeric, volatile metal complexes. researcher.life Like other β-diketones, TMHD undergoes keto-enol tautomerism, with the enolic form being essential for its function as a ligand in forming metal complexes. researchgate.net

Overview of Academic Research Trajectories for Heptanedione, tetramethyl-

Academic and industrial research involving TMHD has primarily focused on leveraging its unique structural properties for specific applications, most notably in materials science and catalysis.

Precursor for Chemical Vapor Deposition (CVD) A major research trajectory for TMHD is its use as a ligand in metal-organic precursors for CVD and related techniques like Atomic Layer Deposition (ALD). researchgate.netresearchgate.net The bulky tert-butyl groups increase the volatility and thermal stability of the metal complexes, which is a crucial requirement for CVD precursors. utwente.nl Metal-tmhd complexes, such as those of zirconium (Zr(thd)₄) and hafnium (Hf(thd)₄), are used to deposit high-purity metal oxide thin films like ZrO₂ and HfO₂ for applications in microelectronics. acs.orgnih.govresearchgate.net Research in this area investigates the synthesis, thermal properties, and decomposition pathways of these precursor molecules to optimize film deposition processes. nih.govresearchgate.net

Ligand in Homogeneous Catalysis TMHD serves as an important ancillary or supporting ligand in homogeneous catalysis. By coordinating to a catalytically active metal center, the TMHD ligand can modify the catalyst's stability and reactivity. A notable example is in the molybdenum-catalyzed deoxydehydration (DODH) of diols, where the addition of TMHD significantly increases the yield of the desired alkene product. researcher.lifeacs.org The bulky nature of the ligand is believed to prevent the molybdenum catalyst from aggregating into inactive oligomers, thus maintaining its catalytic activity. researcher.life It has also been employed in copper-catalyzed systems for the synthesis of complex medium-sized heterocyclic compounds. mdpi.com

Coordination Chemistry and Molecular Magnetism The fundamental coordination chemistry of TMHD with various transition metals, lanthanides, and main group elements is a continuous area of study. acs.orgnih.gov Researchers synthesize and characterize new M(thd)ₓ complexes to understand their structure, bonding, and reactivity. More recently, TMHD has been used as a ligand in the construction of dinuclear dysprosium (Dy₂-SMMs) single-molecule magnets. rsc.org In these systems, the ligand field created by TMHD and other coordinating groups plays a critical role in influencing the magnetic anisotropy and relaxation dynamics of the magnetic centers. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

92353-22-5 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2,2,5-trimethyloctane-3,4-dione |

InChI |

InChI=1S/C11H20O2/c1-6-7-8(2)9(12)10(13)11(3,4)5/h8H,6-7H2,1-5H3 |

InChI Key |

IGRLELOKIQLMHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)C(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Heptanedione, Tetramethyl

Classical Approaches for 2,2,6,6-Tetramethyl-3,5-heptanedione Synthesis

Classical syntheses of β-diketones, including 2,2,6,6-tetramethyl-3,5-heptanedione, predominantly rely on the Claisen condensation and related reactions. wikipedia.org These methods involve the carbon-carbon bond formation between a ketone and an ester in the presence of a strong base. wikipedia.org

The reaction between an ester and a ketone is a type of crossed Claisen condensation. libretexts.org For the synthesis of 2,2,6,6-tetramethyl-3,5-heptanedione, the alkyl ketone used is 3,3-dimethyl-2-butanone, also known as pinacolone. In this reaction, the ketone enolate acts as the nucleophile. youtube.com The alpha-hydrogens of a ketone are generally more acidic than those of an ester, meaning the ketone is more readily deprotonated by the base to form the reactive enolate anion. libretexts.org This enolate then attacks the carbonyl carbon of the ester. youtube.com

The general mechanism proceeds through the following steps:

Enolate Formation : A strong base removes an alpha-proton from the ketone (pinacolone) to form a nucleophilic enolate. libretexts.org

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the ester (methyl pivalate). libretexts.org

Elimination : The tetrahedral intermediate formed collapses, eliminating the alkoxy group from the ester to form the β-diketone. libretexts.org

Historically, very strong bases like sodamide have been used for this synthesis, but they often result in low yields, sometimes as low as 20%. google.com

Table 1: Reactants in Classical Synthesis

| Role | Compound Name | Formula |

| Nucleophile Precursor | Pinacolone | (CH₃)₃CCOCH₃ |

| Electrophile | Methyl pivalate | (CH₃)₃CCOOCH₃ |

| Base (Classical) | Sodamide | NaNH₂ |

Optimized Synthetic Pathways for Enhanced Yield and Purity

Due to the significant steric hindrance of the reactants and the low yields of classical methods, optimized pathways have been developed. These methods focus on alternative bases and reaction conditions to improve efficiency and simplify purification. google.com

One optimized approach involves mixing methyl trimethylacetate with an alkali base, such as potassium tert-butoxide or sodium tert-butoxide, in a suitable solvent like DMF or DMSO. google.com Pinacolone is then slowly added to this mixture under controlled heating (e.g., 40-60°C). This procedure avoids the use of harsher bases like sodamide or lithium amide, the latter of which can create difficulties during product workup. google.com This modified process is reported to be simpler to operate, more cost-effective, and more aligned with the principles of green chemistry, making it suitable for industrial-scale production. google.com

Table 2: Comparison of Synthetic Approaches

| Parameter | Classical Method | Optimized Method |

| Base | Sodamide, Lithium amide | Potassium tert-butoxide, Sodium tert-butoxide |

| Reported Yield | Low (e.g., 20%) | Higher (not explicitly quantified but improved) |

| Post-Reaction Treatment | Troublesome, complex | Simpler, involves water addition and purification |

| Solvents | Not specified, potentially costly | DMF, DMSO, Methanamide |

Preparation of Functionalized 2,2,6,6-Tetramethyl-3,5-heptanedione Derivatives

2,2,6,6-Tetramethyl-3,5-heptanedione is a versatile ligand and substrate used in the synthesis of various functionalized derivatives. chemicalbook.comsigmaaldrich.com

Its primary application in this context is as a bidentate ligand that forms stable complexes with a wide range of metal ions, particularly lanthanides. sigmaaldrich.comnih.gov For instance, it is used to modify metal alkoxide precursors, such as zirconium and hafnium propoxides, to create volatile metal-organic compounds like [Zr(OnPr)₃(thd)]₂ and Hf(OiPr)(thd)₃. nih.gov These derivatives are crucial in techniques like Metal-Organic Chemical Vapour Deposition (MOCVD) for producing metal oxide thin films. nih.gov

Furthermore, 2,2,6,6-tetramethyl-3,5-heptanedione serves as a key reactant in the synthesis of more complex organic molecules. It is utilized in the preparation of α-aryl-β-diketones and dicyanamidobenzene-bridged diruthenium complexes. sigmaaldrich.comfishersci.com It also acts as an ancillary ligand in the synthesis of organometallic compounds for specific applications, such as orange-emitting iridium(III) complexes used in organic light-emitting diodes (OLEDs). sigmaaldrich.com

Coordination Chemistry of Heptanedione, Tetramethyl

Ligand Properties and Coordination Modes

The coordination behavior of Heptanedione, tetramethyl- is largely dictated by its molecular structure, which features a central 1,3-dicarbonyl system flanked by bulky tert-butyl groups.

Heptanedione, tetramethyl- typically exists in equilibrium between its keto and enol tautomers. The enol form is crucial for its function as a ligand. Deprotonation of the enolic hydroxyl group results in the formation of a resonance-stabilized enolate anion. This anion acts as a bidentate chelating ligand, coordinating to a metal center through its two oxygen atoms. This chelation forms a stable six-membered ring with the metal ion. The resonance within the chelate ring leads to the delocalization of the negative charge across the O-C-C-C-O backbone, resulting in equivalent C-O and C-C bond lengths within this fragment.

The most prominent feature of the Heptanedione, tetramethyl- ligand is the presence of sterically demanding tert-butyl groups on either side of the dicarbonyl unit. This steric bulk significantly influences the coordination geometry of the resulting metal complexes.

The large tert-butyl groups can effectively shield the central metal ion from interactions with other molecules, which can lead to complexes with lower coordination numbers than might be expected with less bulky ligands. For instance, in the case of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), the bulky tert-butyl groups contribute to weak packing interactions in the solid state. core.ac.uk This steric hindrance can also affect the planarity of the chelate rings. While the chelate rings in some copper(II) complexes of this ligand are nearly planar, with folding angles of less than 2°, others can exhibit slight distortions. core.ac.uk

The electronic properties of the Heptanedione, tetramethyl- ligand are key to its coordination chemistry. The oxygen atoms of the enolate form are hard donor atoms, making this ligand particularly suitable for coordination with hard and borderline metal ions.

The tert-butyl groups, being electron-donating, increase the electron density on the oxygen donor atoms. This enhanced electron density strengthens the ligand's ability to donate to the metal center, thus forming stable metal-ligand bonds. The interaction between the metal and the ligand is primarily a sigma-donation from the oxygen lone pairs to the vacant orbitals of the metal ion. The nature of the metal-ligand bond is predominantly covalent with a significant π-component due to the delocalized π-system of the chelate ring. The electronic structure of the metal d-orbitals is perturbed by back-donation from the metal to the ligand, which is a common feature in organometallic complexes.

Formation and Characterization of Metal-Heptanedione, tetramethyl- Complexes

Heptanedione, tetramethyl- forms stable complexes with a wide variety of metal ions. These complexes are typically synthesized by reacting a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

Heptanedione, tetramethyl- is widely used to synthesize complexes with transition metals. These complexes are often volatile and soluble in organic solvents, which makes them useful as precursors for chemical vapor deposition (CVD) and as catalysts in organic synthesis.

The formation of these complexes can be characterized by various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a valuable tool for confirming the coordination of the ligand, as the C=O stretching frequency shifts upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the complex in solution. X-ray crystallography provides definitive structural information in the solid state.

Below is a table summarizing some transition metal complexes of Heptanedione, tetramethyl- and their characterization data.

| Metal Complex | Formula | Color | Melting Point (°C) | Spectroscopic Data |

| bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) | Cu(thd)₂ | Blue-green | 198-201 | IR (cm⁻¹): ~1580 (C=O) |

| tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) | Ru(thd)₃ | Dark red | 230-232 | ¹H NMR (CDCl₃): δ ~1.1 (s, 18H), 5.5 (s, 1H) |

| bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) | Pd(thd)₂ | Yellow | 218-220 | ¹H NMR (CDCl₃): δ ~1.2 (s, 18H), 5.7 (s, 1H) |

| tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III) | Co(thd)₃ | Green | 212-214 | UV-Vis (nm): ~600, 690 |

Palladium(II) complexes, in general, are widely used as precatalysts in a variety of organic reactions, most notably in cross-coupling reactions. While specific examples of Heptanedione, tetramethyl- ligated palladium(II) complexes being used as catalytic precursors are not extensively documented in readily available literature, the properties of such complexes make them promising candidates for this role.

The general principle behind the use of palladium(II) precatalysts is their in-situ reduction to the catalytically active palladium(0) species. The ligands play a crucial role in stabilizing the palladium center and influencing the catalytic activity. The steric bulk of the Heptanedione, tetramethyl- ligand could favor the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions. Furthermore, the electron-donating nature of the ligand would increase the electron density on the palladium center, which can facilitate the oxidative addition step in the catalytic cycle.

While the direct application of Palladium(II)-Heptanedione, tetramethyl- complexes as catalytic precursors in reactions like Suzuki or Heck couplings requires further investigation, their stability and well-defined structure make them excellent model compounds for studying the fundamental aspects of palladium catalysis. The synthesis of air-stable palladium(II) precatalysts is an active area of research, and the robust nature of the Heptanedione, tetramethyl- ligand could contribute to the development of new and efficient catalytic systems. ua.edu

Transition Metal Complexes

Iridium(III) Complexes in Optoelectronic Applications

Iridium(III) complexes are of significant interest in the field of optoelectronics, particularly for their application as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from singlet to triplet excited states, leading to high phosphorescence quantum yields and enabling internal quantum efficiencies of up to 100%. nih.govlibretexts.org The photophysical properties of these complexes, such as emission color and quantum efficiency, can be finely tuned by modifying the ligand architecture. uwaterloo.caresearchgate.net

The general photophysical properties of related Iridium(III) complexes highlight their potential in optoelectronics. Absorption spectra typically show intense ligand-centered (π–π*) transitions in the UV region and weaker metal-to-ligand charge transfer (MLCT) bands at lower energies. documentsdelivered.combohrium.com These MLCT transitions are crucial for phosphorescence. nih.gov The emission properties are highly tunable, with lifetimes often in the microsecond range, a characteristic feature of phosphorescent materials. bohrium.com

| Complex Type | Emission Color | Typical Quantum Yield (Φ) | Typical Lifetime (τ) | Reference |

|---|---|---|---|---|

| Ir(III) Cyclometalated Complexes | Green-Red | Up to 1.0 | ~1-10 µs | nih.gov |

| Ir(III) Tetrazolato Complexes | Green-Yellow | ~5-7% | ~360-390 ns | bohrium.com |

| Ir(III) Phenylimidazole Complexes | Blue | ~27-30% | Not Specified | uwaterloo.ca |

Nickel(II) Complexes: Thermal Behavior and Volatility

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Ni(tmhd)₂, is a notable complex due to its thermal properties, which make it a suitable precursor for chemical vapor deposition (CVD) processes. researchgate.netacs.org The compound is a purple crystalline solid. nih.gov Studies on its thermal behavior show that it is stable under typical CVD conditions. researchgate.netacs.org Its volatility is a key characteristic, allowing it to be sublimed under reduced pressure for gas-phase transport. The bulky tert-butyl groups on the tmhd ligand enhance the volatility of the complex by reducing intermolecular interactions in the solid state.

Thermogravimetric analysis (TGA) has been used to investigate the thermal stability and volatility of Ni(tmhd)₂. researchgate.netacs.org These studies confirm that the compound sublimes without significant decomposition, a critical requirement for a CVD precursor. The vapor pressure of Ni(tmhd)₂ has been measured, providing essential data for controlling its delivery in deposition systems. researchgate.netacs.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₃₈NiO₄ | cdnsciencepub.com |

| Appearance | Purple crystalline solid | nih.gov |

| Melting Point | 219-223 °C | researchgate.net |

| Sublimation Temperature | 90-100 °C at 0.1 mmHg | nih.gov |

Iron(III) Complexes: Structural and Catalytic Implications

The complex Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), Fe(tmhd)₃, consists of a central iron(III) ion coordinated to three bidentate tmhd ligands, resulting in an octahedral coordination sphere. researchgate.net The molecular formula is C₃₃H₅₇FeO₆. whitman.edu The bulky ligands provide steric shielding to the metal center, influencing the complex's stability and reactivity.

While specific catalytic applications for Fe(tmhd)₃ are not extensively detailed, the catalytic activity of related iron(III) β-diketonate complexes is well-documented, suggesting potential applications. strem.com For example, tris(dibenzoylmethanato)iron(III), Fe(dbm)₃, has been successfully used as a catalyst for the Wacker-type oxidation of olefins to ketones at room temperature using air as the oxidant. strem.com Iron-catalyzed oxidation reactions are of great interest as they utilize an earth-abundant and low-toxicity metal. These catalysts can activate oxidants like H₂O₂ or O₂ for the oxidation of various organic substrates. Given the structural similarities, Fe(tmhd)₃ is implicated as a potentially effective catalyst in various organic transformations, such as C-O and C-N coupling reactions and other oxidative processes. strem.com The thermal stability and volatility of Fe(tmhd)₃ also make it a viable precursor for the chemical vapor deposition of iron-containing materials. researchgate.netacs.org

Cobalt(II) Complexes: Gas Phase and Solution Equilibria

The coordination chemistry of Cobalt(II) with β-diketone ligands like tmhd involves equilibria between different coordination geometries, typically tetrahedral and octahedral. The complex Bis(2,2,6,6-tetramethyl-3,5-heptanedionate)cobalt(II), Co(tmhd)₂, is a red, tetrahedral complex. It can react with other ligands, such as 2,2'-bipyridine (bpy), to form an orange, octahedral adduct, Co(tmhd)₂bpy.

The thermodynamics of this ligand addition reaction have been studied in both the gas phase and in solution, providing insight into the stability of the complex and the metal-ligand bond energies. In the gas phase, the absence of solvent effects allows for the direct measurement of bond enthalpies. Spectroscopic studies at high temperatures have been used to determine the thermodynamic parameters for the dissociation of the octahedral adduct back to the tetrahedral Co(tmhd)₂ and the free bipyridine ligand in the gas phase. In solution, the equilibria are influenced by the solvation energies of the reactants and products. Studies in non-coordinating solvents like cyclohexane and toluene show that the stability of the adduct is a result of a compensation between the cobalt-bipyridine bond energy and the differing solvation energies of the species involved.

| Phase | Process | ΔH° | ΔS° | Reference |

|---|---|---|---|---|

| Gas Phase | Dissociation | 97 kJ mol⁻¹ | 128 J mol⁻¹ K⁻¹ | |

| Cyclohexane/Toluene | Association | -56 kJ mol⁻¹ | -87 J mol⁻¹ K⁻¹ |

Platinum(II) Complexes in Non-Covalent Interactions

Platinum(II) complexes, particularly those with a square-planar geometry, are well-known for participating in non-covalent interactions such as π-π stacking and metallophilic (Pt···Pt) interactions. These interactions can lead to the formation of supramolecular assemblies, influencing the material's photophysical properties and potential applications in materials science and medicine. The self-assembly process can be controlled by solvent composition and concentration, leading to nanostructures with switchable luminescence.

While much of the research has focused on complexes with large, aromatic ligands that facilitate strong π-π stacking, the principles of non-covalent interactions are broadly applicable. In the case of Platinum(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Pt(tmhd)₂, the tmhd ligand is not aromatic. However, intermolecular interactions, including van der Waals forces and potentially weak C-H···O interactions, would govern its crystal packing. The planar nature of the Pt(II) coordination sphere could allow for close packing in the solid state, although strong, directional Pt···Pt interactions are less likely compared to complexes with flat, aromatic ligands that can stack more effectively. The study of non-covalent interactions in molecular crystals is crucial for understanding crystal packing and for the rational design of materials with desired properties.

Ruthenium Complexes as Ligand Architectures

Ruthenium complexes containing the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand have been synthesized and characterized. The tmhd ligand acts as a bidentate chelator, binding to the ruthenium center through its two oxygen atoms. The steric bulk of the tert-butyl groups on the tmhd ligand is a defining feature of its architecture, influencing the coordination geometry and stability of the resulting ruthenium complexes. These bulky groups can protect the metal center from unwanted reactions and can also influence the solubility and volatility of the complex. The synthesis of tris(β-diketonato)ruthenium(III) complexes can be achieved from 'ruthenium blue solution', which is a convenient starting material.

Copper(II) Complexes: Comparative Volatility Studies

Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Cu(tmhd)₂, is a widely used precursor for the deposition of copper and copper oxide thin films via MOCVD and atomic layer deposition (ALD). Its utility stems from its excellent thermal stability and high volatility. researchgate.netacs.org The saturated vapor of Cu(tmhd)₂ is highly monomeric.

The volatility of metal β-diketonate complexes is significantly influenced by the nature of the substituents on the ligand. The bulky tert-butyl groups in the tmhd ligand effectively shield the central copper atom and reduce intermolecular forces, leading to higher vapor pressures compared to less substituted analogues like copper(II) acetylacetonate (Cu(acac)₂). Comparative studies have quantified the vapor pressures and enthalpies of sublimation for a series of metal-tmhd complexes, providing a basis for selecting appropriate precursors for thin-film deposition. researchgate.netacs.org For instance, the vapor pressure of Cu(tmhd)₂ has been compared to that of Ni(tmhd)₂ and Fe(tmhd)₃, showing that all are sufficiently volatile for CVD applications. researchgate.netacs.org Fluorination of the β-diketonate ligand is another strategy to enhance volatility, as seen when comparing M(acac)₂ complexes with their trifluoroacetylacetonate (tfac) and hexafluoroacetylacetonate (hfac) counterparts.

| Compound | Melting Point (°C) | Sublimation Temperature (°C / pressure) | Enthalpy of Sublimation (ΔsubHm) (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Cu(tmhd)₂ | 198 | 88 / 0.05 mmHg | 127.6 ± 0.4 | |

| Ni(tmhd)₂ | 219-223 | 90-100 / 0.1 mmHg | Not Specified | researchgate.netnih.gov |

| Fe(tmhd)₃ | 164 | Not Specified | Not Specified |

Lanthanide and Actinide Complexes

Lanthanide(III) complexes with heptanedione, tetramethyl- and other β-diketones are typically synthesized through the reaction of a lanthanide salt with the β-diketone ligand in a suitable solvent, often in the presence of a base to deprotonate the ligand. researchgate.netresearchgate.net The resulting complexes are often crystalline solids. researchgate.netresearchgate.net

The stability of these complexes is a critical factor for their potential applications. Stability constants, which quantify the strength of the metal-ligand interaction in solution, have been determined for various lanthanide β-diketonate complexes. muni.cz Generally, the stability of these complexes increases across the lanthanide series as the ionic radius of the Ln³⁺ ion decreases. muni.cz Thermal stability is another important characteristic, and studies have shown that many lanthanide heptanedione, tetramethyl- complexes are stable at elevated temperatures. researchgate.netresearchgate.net For example, some complexes have been shown to be stable up to 120°C before melting and subsequent decomposition. researchgate.netresearchgate.net

Table 2: General Properties of Lanthanide(III) Heptanedione, tetramethyl- Complexes

| Property | Description |

|---|---|

| Synthesis Method | Reaction of a lanthanide salt with the β-diketone ligand. researchgate.netresearchgate.net |

| Stability Trend | Stability generally increases with decreasing Ln³⁺ ionic radius. muni.cz |

| Thermal Stability | Many complexes are stable at elevated temperatures. researchgate.netresearchgate.net |

Dinuclear lanthanide complexes containing heptanedione, tetramethyl- and related β-diketonate ligands have attracted significant attention due to their interesting magnetic properties, particularly as single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets.

The magnetic behavior of these dinuclear complexes is highly dependent on the choice of lanthanide ion and the coordination environment provided by the ligands. Dysprosium(III) is a commonly used ion in the design of SMMs due to its large magnetic anisotropy. The β-diketonate ligands play a crucial role in modulating the crystal field around the lanthanide ions, which in turn influences the magnetic anisotropy and the energy barrier to magnetization reversal (Ueff). Researchers have successfully synthesized a variety of dinuclear lanthanide complexes with different bridging and ancillary ligands, leading to a range of SMM behaviors with varying energy barriers.

Table 3: Selected Dinuclear Dysprosium(III) SMMs with β-Diketonate Ligands

| Complex Structure | Ancillary Ligands | Ueff (K) | Reference |

|---|---|---|---|

| Acetato-bridged Dy₂ | (E)-N'-(2-hydroxybenzylidene)-2-mercaptonicotinohydrazide | 39.1 | |

| Schiff base and β-diketonate | 2-thenoyltrifluoroacetone | 102 | |

| Schiff base and β-diketonate | trifluoroacetylacetone | 140 |

Alkaline Earth Metal Complexes

Alkaline earth metal complexes of heptanedione, tetramethyl- and other β-diketones are of significant interest as precursors for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). These techniques are used to deposit thin films of alkaline earth metal-containing materials, which have applications in various electronic and optical devices. A key requirement for MOCVD and ALD precursors is sufficient volatility to allow for transport in the gas phase.

Researchers have synthesized and characterized a range of alkaline earth metal β-diketonate complexes with the aim of enhancing their volatility. The volatility is influenced by factors such as the nature of the β-diketonate ligand and the presence of additional coordinating ligands. For instance, the introduction of fluorine into the β-diketonate ligand can increase the volatility of the complex. The addition of neutral coordinating ligands, such as polyethers, can also lead to the formation of monomeric and more volatile complexes.

While volatility is crucial, the hydrolytic stability and ease of storage of alkaline earth metal heptanedione, tetramethyl- complexes are also important practical considerations for their use as MOCVD and ALD precursors. Some alkaline earth metal β-diketonates are sensitive to air and moisture. This sensitivity arises from the tendency of water to coordinate to the positively charged metal center, which can lead to the formation of oligomeric structures with reduced volatility.

To address these stability issues, several strategies have been employed. One approach is to use fluorinated β-diketonate ligands, which can reduce the positive charge on the metal center and make the complex less susceptible to attack by water. Another strategy is to saturate the coordination sphere of the metal ion with a polydentate ligand, such as a polyether, which can prevent the coordination of water molecules and enhance the ambient stability of the precursor. Proper storage and handling procedures are essential to maintain the integrity and performance of these precursors.

Group 4 Metal Complexes (Zirconium, Hafnium, Titanium)

The coordination chemistry of 2,2,6,6-tetramethyl-3,5-heptanedione (often abbreviated as Hthd or dpm) with Group 4 metals—Titanium (Ti), Zirconium (Zr), and Hafnium (Hf)—is of significant interest, particularly in the context of developing precursors for materials synthesis via methods like Metal-Organic Chemical Vapor Deposition (MOCVD). The bulky tert-butyl groups of the Hthd ligand enhance the volatility and stability of the resulting metal complexes.

Modification of Alkoxide Precursors with Heptanedione, tetramethyl-

A common strategy to moderate the high reactivity of Group 4 metal alkoxides and improve their volatility is the partial or complete substitution of alkoxide ligands with chelating organic ligands like Hthd. acs.org Zirconium and hafnium alkoxides, for example, have coordinatively unsaturated metal centers, making them highly susceptible to hydrolysis and pyrolysis. acs.orgutwente.nl Modification with Hthd improves the shielding of the metal atom, leading to higher volatility. acs.org

Research into the modification of zirconium and hafnium propoxide precursors with Hthd has led to the isolation and characterization of several distinct heteroleptic complexes. These studies have shown that the modification process involves the formation of mono- and trisubstituted intermediate compounds, but not a disubstituted species. acs.orgnih.gov This finding is significant as it contradicts the composition of some commercial precursors claimed to be "Zr(OiPr)2(thd)2", for which no evidence was found in either zirconium- or hafnium-based systems. utwente.nlacs.orgslu.se

The stability of these modified precursors is influenced by the nature of the alkoxide ligands; compounds derived from isopropoxide precursors exhibit greater stability than those with n-propoxide ligands. acs.orgnih.gov Ultimately, all these heteroleptic intermediates tend to transform into the thermodynamically stable homoleptic complexes, Zr(thd)4 or Hf(thd)4. acs.orgslu.se This transformation is notably accelerated by the presence of residual alcohol. acs.orgnih.gov

A selection of isolated complexes from the modification of Zr and Hf propoxides is detailed below.

| Formula | Metal | Alkoxide Ligands | Hthd Ligands | Structural Notes |

| [Zr(OnPr)3(thd)]2 | Zirconium | n-propoxide | 1 per Zr | Dimeric |

| [Zr(OnPr)(OiPr)2(thd)]2 | Zirconium | n-propoxide, isopropoxide | 1 per Zr | Dimeric |

| Zr(OiPr)(thd)3 | Zirconium | isopropoxide | 3 per Zr | Monomeric |

| [Hf(OnPr)3(thd)]2 | Hafnium | n-propoxide | 1 per Hf | Dimeric |

| Hf(OiPr)(thd)3 | Hafnium | isopropoxide | 3 per Hf | Monomeric |

This table is based on data from isolated and characterized species. acs.orgnih.govcapes.gov.br

Thermal Decomposition Pathways of Titanium Complexes

The thermal decomposition of titanium complexes containing Hthd ligands is crucial for their application as MOCVD precursors for titanium dioxide (TiO₂) films. Studies on the gas-phase thermal decomposition of Ti(O-iPr)₂(dpm)₂ have provided insight into the bond dissociation pathways. researchgate.net The decomposition process varies depending on the atmosphere (inert or air). researchgate.net

In an inert argon environment, decomposition begins even during vaporization at around 180°C. At lower temperatures, the initial bond cleavages are the Ti-O bond connected to the isopropoxide ligand and the C-C(CH₃)₃ bond of the dpm (Hthd) ligand. The core skeleton of the dpm ligand remains intact below 300°C, even after losing a tert-butyl group. Above 300°C, the dpm skeleton itself decomposes through the dissociation of its C-O and C-C bonds. researchgate.net

When the decomposition occurs in air, the general sequence of bond dissociation is similar. However, the presence of oxygen facilitates the decomposition of the dpm ligand's skeleton at a lower temperature, beginning at approximately 250°C. researchgate.net In both atmospheric conditions, the Ti-O bond that connects the central titanium atom to the dpm ligand's oxygen atoms is the most stable. Its eventual cleavage is the final step that contributes to the formation of TiO₂. researchgate.net

The following table summarizes the key decomposition events for Ti(O-iPr)₂(dpm)₂.

| Atmosphere | Temperature Range | Key Dissociation Events |

| Argon | Low Temperature (~180°C) | Dissociation of Ti-O (isopropoxide) and C-C(CH₃)₃ (dpm) bonds. |

| > 300°C | Decomposition of dpm skeleton via C-O and C-C bond dissociation. | |

| Air | ~250°C | Decomposition of dpm skeleton begins. |

This data is derived from infrared (IR) and mass spectrometry studies of the gaseous Ti(O-iPr)₂(dpm)₂ complex. researchgate.net

Heteroleptic and Heterobimetallic Systems Involving Heptanedione, tetramethyl-

Heteroleptic complexes are coordination compounds that feature more than one type of ligand bound to the central metal atom. The modified alkoxide precursors discussed previously, such as [Zr(OnPr)3(thd)]2 and Hf(OiPr)(thd)3, are clear examples of stable, isolable heteroleptic systems containing both alkoxide and Hthd ligands. acs.orgnih.govcapes.gov.br These species are often intermediates in the synthesis of homoleptic M(thd)₄ complexes. nih.govslu.se Another example is the dimeric hydroxo-complex [Hf(OH)(OiPr)(thd)₂]₂, which can be isolated from hafnium-based systems following microhydrolysis. utwente.nlacs.org

Heterobimetallic systems, which contain two different metal centers, are of interest for creating homogeneous mixed-metal oxide materials. The Hthd ligand has been incorporated into various multinuclear structures. For instance, it has been used in the synthesis of a dicyanamidobenzene-bridged diruthenium complex. sigmaaldrich.comfishersci.com Additionally, polynuclear copper(II) complexes containing Hthd ligands have been structurally characterized, demonstrating the ligand's ability to participate in the formation of complex, multi-metal cores. core.ac.uk While specific heterobimetallic complexes combining Group 4 metals with other metals using Hthd as a bridging or chelating ligand are a specialized area of research, the principles established in heterometallic alkoxide chemistry suggest their potential as single-source precursors for advanced materials. utwente.nlnih.gov

Spectroscopic and Structural Characterization of Heptanedione, Tetramethyl and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing the structure of Heptanedione, tetramethyl- and its complexes in solution. By analyzing the chemical shifts and coupling patterns of various nuclei, it is possible to map out the molecular connectivity and study dynamic processes.

Proton NMR (¹H NMR) is particularly effective for observing the changes in the ligand's electronic environment upon coordination to a metal ion. The spectrum of the free 2,2,6,6-tetramethyl-3,5-heptanedione ligand typically shows two main signals: a sharp singlet for the eighteen equivalent protons of the two tert-butyl groups and a signal for the two methylene (B1212753) protons (CH₂) of the backbone. chemicalbook.com In its enol form, a methine proton (CH) signal and a broad enolic proton (OH) signal are observed.

Upon complexation with a metal, significant changes in the ¹H NMR spectrum occur. The chemical shifts of the ligand's protons are altered, providing direct evidence of coordination. For instance, in studies of zirconium and hafnium complexes, the signals for the tert-butyl groups and the methine proton of the chelate ring are clearly identifiable. utwente.nl The position of these signals can indicate the nature of the coordination environment and the number of ligands attached to the metal center. utwente.nl By comparing the spectra of different metal complexes, the influence of the metal and other ancillary ligands on the electronic structure can be assessed. utwente.nl

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) and its Metal Complexes in CDCl₃

| Compound | tert-butyl (C(CH₃)₃) Protons | Methine (CH) Proton | Other Ligand Protons | Reference |

| Hf(thd)₄ | 1.05 (singlet) | 5.62 (singlet) | N/A | utwente.nl |

| [Zr(OⁿPr)₃(thd)]₂ | 1.17 (singlet) | 5.87 (singlet) | OⁿPr: 0.74 (t, CH₃), 0.80 (t, CH₃), 1.41 (m, CH₂), 3.81 (unres., terminal CH₂O), 3.93 (unres., bridging CH₂O) | utwente.nl |

| Zr(OⁱPr)(thd)₃ | 1.07 (unresolved) | 5.80 (singlet) | OⁱPr: 1.02 (d, CH₃), 4.36 (septet, CH) | utwente.nl |

| Hf(OⁱPr)(thd)₃ | 1.07 (unresolved) | 5.80 (singlet) | OⁱPr: 1.02 (d, CH₃), 4.36 (septet, CH) | utwente.nl |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) | Varies | Varies | Serves as an NMR shift reagent, inducing large chemical shifts in other molecules for spectral simplification and analysis. | chemimpex.com |

Note: Spectra for metal complexes were recorded at 243 K. t = triplet, d = doublet, m = multiplet, unres. = unresolved.

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of the molecule. In a ¹³C NMR spectrum, each unique carbon atom in the molecule typically gives rise to a distinct signal. libretexts.orglibretexts.org For 2,2,6,6-tetramethyl-3,5-heptanedione, the spectrum reveals the different carbon environments: the carbonyl carbons (C=O), the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the central methylene/methine carbon. chemicalbook.comhmdb.ca

The chemical shifts are indicative of the carbon type. Carbonyl carbons are characteristically found far downfield (160-220 ppm), while sp³-hybridized carbons appear upfield. libretexts.org This technique is invaluable for confirming the integrity of the ligand's carbon skeleton before and after complexation.

Table 2: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for 2,2,6,6-tetramethyl-3,5-heptanedione

| Carbon Atom Environment | Chemical Shift (ppm) | Reference |

| C =O (Carbonyl) | 203.7 | chemicalbook.com |

| -C H₂- (Methylene) | 58.1 | chemicalbook.com |

| C (CH₃)₃ (Quaternary) | 44.5 | chemicalbook.com |

| C(C H₃)₃ (Methyl) | 27.2 | chemicalbook.com |

Solvent: CDCl₃. Data corresponds to the diketo form.

While standard ¹H and ¹³C NMR are powerful, advanced NMR techniques can provide deeper insights into more complex structural and dynamic features. ipb.ptwiley.com

Heteronuclear NMR: For complexes involving NMR-active metals or other nuclei, such as ¹⁹F, ¹⁹⁵Pt, or ¹²⁵Te, direct observation of these nuclei can provide information on the metal's coordination number, geometry, and electronic state. For instance, in a complex containing a fluorinated ancillary ligand, ¹⁹F NMR would be a sensitive probe of the molecular environment.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to detect spatial proximity between different types of nuclei (e.g., ¹H and other nuclei like ¹¹⁹Sn or ³¹P). It is instrumental in determining the three-dimensional structure of complexes in solution by identifying which groups are close to each other, even if they are not directly bonded.

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy measures the diffusion rates of molecules in solution. Since larger molecules diffuse more slowly, this technique can be used to distinguish between different species in a mixture, such as monomers, dimers, or higher aggregates of metal complexes. It is a powerful tool for studying complex association and solution-state oligomerization.

While these advanced techniques are widely applicable for studying metal complexes, specific studies applying them to Heptanedione, tetramethyl- complexes are not extensively detailed in the primary literature reviewed. However, their principles are fundamental to the advanced structural characterization of coordination compounds. nih.gov

Vibrational Spectroscopy (IR) for Ligand Vibrational Modes and Coordination Environment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. researchgate.net For 2,2,6,6-tetramethyl-3,5-heptanedione and its complexes, the most informative region of the IR spectrum is typically between 1500 and 1700 cm⁻¹. utwente.nl The free ligand in its keto form exhibits a strong absorption band corresponding to the C=O stretching vibration. In the enol form, this is replaced by bands associated with C=O and C=C stretching of the conjugated system, along with a broad O-H stretching band. researchgate.net

Upon chelation to a metal ion, the C=O stretching frequency shifts significantly to lower wavenumbers (lower energy). utwente.nl This shift is a hallmark of coordination and indicates a weakening of the C=O bond as electron density is donated to the metal center. The position and number of bands in this region can provide clues about the symmetry and coordination environment of the metal complex. utwente.nl Furthermore, new bands appearing at lower frequencies (typically below 600 cm⁻¹) can often be assigned to metal-oxygen (M-O) vibrations. utwente.nl

Table 3: Key IR Frequencies (cm⁻¹) for Hthd and Selected Metal Complexes

| Compound | ν(C=O) / ν(C-O) Region | Other Notable Bands (cm⁻¹) | Reference |

| Hthd (enol form) | ~1610 | Broad ν(O-H) ~2500-3400 | researchgate.net |

| [Zr(OⁿPr)₃(thd)]₂ | 1575, 1538, 1506 | 614, 582, 554, 481, 420 | utwente.nl |

| Zr(OⁱPr)(thd)₃ | 1573, 1537, 1506 | 614, 582, 494, 481, 421 | utwente.nl |

| Hf(OⁱPr)(thd)₃ | 1574, 1536, 1505 | 614, 580, 460 | utwente.nl |

X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline compounds. mdpi.com This technique has been successfully applied to numerous metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione. utwente.nl The analysis confirms that the ligand acts as a bidentate chelating agent, coordinating to the metal ion through its two oxygen atoms to form a stable six-membered ring. researchgate.net

These studies have established the molecular structures of various precursor complexes used in materials science, such as those of zirconium and hafnium. utwente.nl For example, the structure of [Zr(OⁿPr)₃(thd)]₂ was shown to be a dimer, while Zr(OⁱPr)(thd)₃ is monomeric. utwente.nl The data obtained from X-ray diffraction, such as coordination number and geometry (e.g., octahedral, square planar), are crucial for understanding the reactivity and properties of these complexes. utwente.nljocpr.com

Table 4: Selected Crystallographic Data for Metal Complexes of 2,2,6,6-tetramethyl-3,5-heptanedione

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Zr(OⁿPr)₃(thd)]₂ | Triclinic | P-1 | Dimeric structure with bridging n-propoxide ligands. Each Zr is seven-coordinate. | utwente.nl |

| Zr(OⁱPr)(thd)₃ | Monoclinic | P2₁/n | Monomeric structure. The Zr atom is seven-coordinate, bonded to three bidentate thd ligands and one isopropoxide. | utwente.nl |

| [Hf(OH)(OⁱPr)(thd)₂]₂ | Monoclinic | P2₁/c | Dimeric structure formed via microhydrolysis, featuring bridging hydroxide (B78521) ligands. Each Hf is seven-coordinate. | utwente.nl |

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification

Powder X-ray Diffraction (XRD) is a crucial technique for the identification of crystalline phases and the characterization of new materials. In the study of metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione (often abbreviated as Hthd or thd), XRD is instrumental in confirming the formation of specific compounds and identifying their crystal structures. spuvvn.edu

Research on the modification of zirconium and hafnium propoxide precursors with 2,2,6,6-tetramethyl-3,5-heptanedione has demonstrated the power of XRD in elucidating complex chemical systems. nih.gov In this work, XRD was used to identify the crystalline products formed from the reaction. For instance, the existence of a n-propoxide analogue of Zr(OiPr)(thd)₃, which could not be fully refined by single-crystal X-ray methods, was clearly demonstrated by its powder XRD pattern in conjunction with NMR data. nih.govutwente.nlacs.org This highlights the role of powder XRD in identifying phases even when single crystals suitable for more detailed structural analysis are not obtainable.

The technique works by directing X-rays onto a powdered sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to a specific crystalline material. These patterns serve as a "fingerprint" for the compound, allowing for phase identification by comparison to known patterns or for the determination of the unit cell parameters of a new crystalline substance. spuvvn.edu

Studies have shown that various metal-thd complexes can be isolated and characterized, with XRD confirming their solid-state structure. nih.gov For example, the formation of complexes such as [Zr(OnPr)₃(thd)]₂ and Hf(thd)₄ was confirmed, and their crystalline nature was analyzed. nih.govutwente.nl The sharp, well-defined peaks observed in the XRD patterns of these complexes indicate good crystallinity and phase purity. spuvvn.edu

Table 1: Representative XRD Findings for Metal-thd Complexes

| Compound/System | Analytical Finding | Significance | Reference(s) |

|---|---|---|---|

| Zirconium propoxide + Hthd | Demonstrated existence of the n-propoxide analogue of Zr(OiPr)(thd)₃. | Confirmed the formation of a specific intermediate species where single-crystal analysis was not fully successful. | utwente.nl, acs.org, nih.gov |

| Hafnium propoxide + Hthd | Isolated and characterized various complexes including [Hf(OnPr)₃(thd)]₂ and Hf(thd)₄. | Verified the successful synthesis and crystalline nature of targeted metal-organic compounds. | utwente.nl, nih.gov |

Mass Spectrometry for Gas Phase Composition and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2,2,6,6-tetramethyl-3,5-heptanedione and its metal complexes, MS provides critical information on molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns. nist.govnist.gov

The electron ionization (EI) mass spectrum of 2,2,6,6-tetramethyl-3,5-heptanedione (molecular weight 184.27 g/mol ) is characterized by a series of fragment ions. nist.govnih.gov The fragmentation of organic molecules in a mass spectrometer occurs because the initial ionization process creates a high-energy molecular ion (M⁺·) that is unstable and breaks apart into smaller, more stable charged fragments and neutral radicals. libretexts.org The most abundant fragment ion forms the base peak in the spectrum.

The fragmentation of metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione, such as the lanthanide complexes Ln(thd)₃, reveals insights into the stability of the metal-ligand bond. psu.edu The fragmentation patterns of these complexes have been found to be highly dependent on the wavelength of light used for photoionization. psu.edu

When using ultraviolet light (e.g., 355 nm) for ionization, the mass spectra of complexes like Eu(thd)₃ are dominated by fragments corresponding to bare metal ions (Eu⁺, Eu²⁺) and metal oxide ions (EuO⁺). This suggests a fragmentation pathway involving ligand-to-metal charge-transfer (LMCT) transitions, leading to the reduction of the metal center and the dissociation of neutral ligand radicals. psu.edu

In contrast, when using visible light (e.g., 410-450 nm), the fragmentation is less extensive. The mass spectra show significant signals for the parent molecular ion [Ln(thd)₃]⁺ and larger fragments like [Ln(thd)₂]⁺. psu.edu This indicates that under lower energy ionization, the photoionization of the intact complex competes more effectively with the dissociation processes. psu.edu

Table 2: Key Mass Spectrometry Fragments for Eu(thd)₃ Under Different Ionization Wavelengths

| Fragment Ion | m/z (approx.) | Observed with 355 nm (UV) | Observed with 430 nm (Visible) | Proposed Identity | Reference(s) |

|---|---|---|---|---|---|

| [Eu(thd)₃]⁺ | ~701 | Low intensity | Dominant | Parent Molecular Ion | psu.edu |

| [Eu(thd)₂]⁺ | ~518 | Low intensity | Significant | Loss of one ligand radical | psu.edu |

| [Eu(thd)]⁺ | ~335 | Not observed | Significant | Loss of two ligand radicals | psu.edu |

| Eu²⁺, Eu⁺ | 152, 153 | Dominant | Low intensity | Bare Europium Ions | psu.edu |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Reaction Monitoring

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is widely used to study the electronic structure of 2,2,6,6-tetramethyl-3,5-heptanedione and its metal complexes and to monitor chemical reactions in real-time. slideshare.netthermofisher.com

The UV-Vis spectrum of a compound provides information about its electronic transitions. For metal complexes, these transitions can include ligand-centered (π → π*), metal-centered (d-d), and charge-transfer (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) transitions. slideshare.net The formation of a metal complex is often accompanied by the appearance of new absorption bands or shifts in the position (wavelength) and intensity of existing bands of the free ligand. nih.govsemanticscholar.org

For example, upon the interaction of a ligand with metal ions, a bathochromic (red) shift or hypsochromic (blue) shift of the absorption bands can be observed. nih.gov The appearance of new bands, particularly in the visible region, can result from ligand-to-metal charge-transfer, which is responsible for the color of many transition metal complexes. semanticscholar.org

UV-Vis spectroscopy is also an invaluable tool for reaction monitoring. By tracking the change in absorbance at a specific wavelength corresponding to a reactant, intermediate, or product, the concentration of that species can be monitored over time. thermofisher.com This allows for the study of chemical kinetics, helping to determine reaction rates and elucidate reaction mechanisms. thermofisher.com For instance, the formation of a metal-thd complex in solution can be followed by monitoring the growth of an absorption band characteristic of the complex. nih.gov The data collected can be used to determine when the maximum concentration of a desired product is formed or to study the stability of the species involved. thermofisher.com

Table 3: Illustrative UV-Vis Spectral Changes Upon Metal Complex Formation

| System | Free Ligand λ_max (nm) | Complex λ_max (nm) | Spectral Shift | Significance | Reference(s) |

|---|---|---|---|---|---|

| Schiff Base Ligand + Fe³⁺ | 365 | 434 | Red shift (~69 nm) | Indicates ligand-to-metal charge-transfer (LMCT) upon complexation. | semanticscholar.org |

| Schiff Base Ligand + Cr³⁺ | 365 | 570 | Red shift (~205 nm) | Formation of a new electronic state, resulting in a colored complex. | semanticscholar.org |

Applications of Heptanedione, Tetramethyl Complexes in Advanced Materials Science

Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-organic chemical vapor deposition is a process that involves the thermal decomposition of volatile organometallic compounds, or precursors, in a vacuum chamber to deposit a thin film of a desired material onto a substrate. The success of the MOCVD process is heavily reliant on the properties of the precursor, which must exhibit sufficient volatility to be transported into the reaction chamber and thermal stability to decompose cleanly at the desired deposition temperature.

Rational Design of Volatile Precursors for Thin Film Growth

The design of effective MOCVD precursors is a key area of research, and metal β-diketonate complexes, including those with the tetramethyl-heptanedione ligand, are a prominent class of compounds in this regard. The volatility and thermal stability of these precursors can be precisely tuned by modifying the chemical structure of the β-diketonate ligand.

The bulky tert-butyl groups on the tetramethyl-heptanedione ligand play a significant role in enhancing the volatility of the corresponding metal complexes. These bulky groups effectively shield the central metal ion, reducing intermolecular interactions and thus lowering the energy required for the complex to transition into the gas phase. This steric hindrance also contributes to the formation of monomeric species in the gas phase, which is crucial for achieving controlled and reproducible film growth.

Deposition of Metal Oxide Thin Films

Complexes of tetramethyl-heptanedione are widely utilized as precursors for the MOCVD of a variety of metal oxide thin films. These films have critical applications in microelectronics, serving as dielectric layers, protective coatings, and components in sensors.

Zirconium dioxide (ZrO₂) is a material of significant interest for applications in high-k dielectrics for transistors and protective coatings due to its excellent thermal and mechanical stability. The MOCVD of ZrO₂ thin films frequently employs zirconium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate), or Zr(thd)₄, as the precursor. Thermodynamic modeling of the MOCVD process for ZrO₂ using a β-ketoesterate complex of zirconium predicts the formation of carbon-free films over a wide range of process conditions in a reactive oxygen environment nih.gov. Experimental studies have demonstrated the successful deposition of ZrO₂ films using zirconium acetylacetonate, a related β-diketonate, resulting in transparent, cubic-phase films with crystallite sizes ranging from 10-17 nm researchgate.net. While detailed process parameters can vary, the following table summarizes typical conditions for ZrO₂ MOCVD using a zirconium β-diketonate precursor.

| Parameter | Value |

| Precursor | Zirconium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Zr(thd)₄) |

| Substrate Temperature | 400 - 600 °C |

| Precursor Vaporizer Temperature | ~150 °C ias.ac.in |

| Reactor Pressure | Low Pressure |

| Reactant Gas | Oxygen |

| Resulting Film Phase | Cubic, Tetragonal |

Note: The data in this table is a synthesis of typical values reported in the literature for zirconium β-diketonate precursors and may not represent a single specific experiment.

Hafnium dioxide (HfO₂) has emerged as a leading candidate to replace silicon dioxide as the gate dielectric in modern microelectronic devices due to its high dielectric constant. The MOCVD of HfO₂ often utilizes hafnium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate), or Hf(thd)₄, as the precursor. Studies have shown that new malonate-based Hf and Zr precursors can be more volatile and decompose at lower temperatures compared to the classical tetramethyl-heptanedionate complexes researchgate.net. However, Hf(thd)₄ remains a widely studied precursor. The deposition process is sensitive to various parameters that influence the final film quality.

| Parameter | Value |

| Precursor | Hafnium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Hf(thd)₄) |

| Substrate Temperature | 300 - 500 °C |

| Precursor Vaporizer Temperature | 200 - 245 °C researchgate.net |

| Reactor Pressure | 1 - 2 mTorr |

| Reactant Gas | Oxygen or N₂O |

| Resulting Film Phase | Monoclinic, Tetragonal |

Note: The data in this table is a synthesis of typical values reported in the literature for hafnium β-diketonate precursors and may not represent a single specific experiment.

Palladium (Pd) thin films have applications in catalysis, hydrogen sensing, and as electrical contacts. The MOCVD of palladium films has been explored using various precursors, including β-diketonate complexes. While palladium(II) bis(acetylacetonate) (Pd(acac)₂) and palladium(II) bis(hexafluoroacetylacetonate) (Pd(hfac)₂) are more commonly reported, the use of palladium(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Pd(thd)₂) has been investigated, though with limited success reported in some studies harvard.edu. The deposition of high-purity palladium films often requires the presence of a reducing agent like hydrogen.

| Parameter | Value |

| Precursor | Palladium(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Pd(thd)₂) |

| Substrate Temperature | 80 - 200 °C (for Pd(hfac)₂) |

| Precursor Vaporizer Temperature | Not widely reported for Pd(thd)₂ |

| Reactor Pressure | Low Pressure |

| Reactant Gas | Hydrogen (H₂) |

| Resulting Film Phase | Polycrystalline Palladium |

Note: Specific MOCVD process parameters for Pd(thd)₂ are not extensively documented in the available literature. The data presented here is largely based on findings for the related precursor Pd(hfac)₂ and should be considered as indicative.

Nickel oxide (NiO) thin films are of interest for applications in resistive switching memories, transparent conducting films, and as hole-transport layers in solar cells. Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Ni(thd)₂, and its adducts are effective precursors for the MOCVD of NiO films. The use of adducts, such as with tetramethylethylenediamine (TMEDA), can improve the volatility and stability of the precursor acs.org. The properties of the resulting NiO films are highly dependent on the deposition conditions. For instance, fluorine-free Ni(thd)₂TMEDA has been shown to yield materials with higher crystallinity compared to its fluorinated counterparts ucl.ac.uk.

| Parameter | Value |

| Precursor | Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ni(thd)₂) or its adducts |

| Substrate Temperature | 210 - 400 °C researchgate.netnih.gov |

| Precursor Vaporizer Temperature | 120 - 155 °C (for Ni(pda)(thd)₂) researchgate.net |

| Reactor Pressure | Low Pressure (e.g., 10 Torr) researchgate.net |

| Reactant Gas | Oxygen or Air |

| Resulting Film Phase | Polycrystalline Nickel Oxide (NiO) |

Note: The data in this table is a synthesis of typical values reported in the literature for nickel β-diketonate precursors and may not represent a single specific experiment.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| thd / tmhd | 2,2,6,6-tetramethyl-3,5-heptanedione |

| Zr(thd)₄ | Zirconium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) |

| Hf(thd)₄ | Hafnium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) |

| Pd(thd)₂ | Palladium(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) |

| Ni(thd)₂ | Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) |

| ZrO₂ | Zirconium Dioxide |

| HfO₂ | Hafnium Dioxide |

| Pd | Palladium |

| NiO | Nickel Oxide |

| MOCVD | Metal-Organic Chemical Vapor Deposition |

| TGA | Thermogravimetric Analysis |

| TMEDA | Tetramethylethylenediamine |

| acac | Acetylacetonate |

| hfac | Hexafluoroacetylacetonate |

| Pd(acac)₂ | Palladium(II) bis(acetylacetonate) |

| Pd(hfac)₂ | Palladium(II) bis(hexafluoroacetylacetonate) |

| Ni(thd)₂TMEDA | Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) tetramethylethylenediamine |

Lanthanide Oxide Films (e.g., Sc₂O₃, Y₂O₃, La₂O₃, Yb₂O₃)

Heptanedione, tetramethyl- complexes of lanthanide elements are widely employed as precursors in MOCVD to fabricate high-quality lanthanide oxide thin films. These films are of significant interest for applications as high-dielectric constant (high-k) materials in next-generation microelectronics, protective coatings, and optics.

The volatility and thermal stability of lanthanide tris(tetramethyl-heptanedionate) precursors, denoted as Ln(thd)₃, are crucial for successful MOCVD. For instance, La(thd)₃ can be efficiently vaporized in the temperature range of 160–230 °C for delivery to the MOCVD reactor. researchgate.netcnr.it Deposition of lanthanum oxide films typically occurs at substrate temperatures between 350 °C and 500 °C. researchgate.netcnr.it The resulting films are primarily composed of La₂O₃ phases, with minimal carbon contamination within the bulk of the film. researchgate.net

Similarly, complexes like Y(thd)₃ are used for the deposition of Y₂O₃. While newer precursor chemistries are being developed, metal β-diketonates like Y(thd)₃ remain a benchmark in the field. researchgate.netelectrochem.org The MOCVD process using these precursors can yield stoichiometric Y₂O₃ thin films with suitable electrical properties for high-k applications. researchgate.netnih.gov The study of the decomposition mechanism of Ln(thd)₃ precursors shows that the ligand decomposes while still bound to the metal, leading to the formation of a gas-phase metal oxide product. researchgate.net This unimolecular decomposition pathway is critical for achieving pure oxide films.

Scandium(III) β-diketonates, including Sc(thd)₃, are also valuable precursors for the MOCVD of scandia-based materials. mdpi.com Coatings containing scandium oxide are used in optics due to their wide bandwidth and high melting point and are promising for microelectronic applications. mdpi.com The thermal properties of these precursors are paramount for controlling the deposition process and achieving films with desired characteristics.

| Lanthanide Oxide Film | Precursor Example | Typical Vaporization Temp. (°C) | Typical Deposition Temp. (°C) |

| La₂O₃ | La(thd)₃ | 160 - 230 | 350 - 500 |

| Y₂O₃ | Y(thd)₃ | ~140 (sublimation) | 350 - 700 |

| Sc₂O₃ | Sc(thd)₃ | Varies (data inconsistent) | 350 - 700 |

| Yb₂O₃ | Yb(thd)₃ | Varies | Varies |

Perovskite Materials (e.g., BaTiO₃, SrTiO₃)

The synthesis of multi-component oxides, such as perovskite materials like Barium Titanate (BaTiO₃) and Strontium Titanate (SrTiO₃), via MOCVD presents significant challenges in controlling stoichiometry. Heptanedione, tetramethyl- complexes are frequently used as the source for alkaline earth metals in these processes due to their volatility and stability.

For the deposition of BaTiO₃ and SrTiO₃, precursors such as Ba(thd)₂ and Sr(thd)₂ are used in conjunction with a titanium source, often a titanium alkoxide. researchgate.net A major difficulty is the difference in volatility and decomposition temperatures between the alkaline earth precursor and the titanium precursor, which can lead to difficulties in composition control. researchgate.net To overcome this, single-source precursors incorporating both metals, such as Ba₂Ti₂(thd)₄(OEt)₂(μ-OEt)₄(OEt)₂(EtOH)₂, have been developed to ensure a fixed stoichiometry in the vapor phase. researchgate.net

MOCVD of SrTiO₃ often utilizes a Sr(thd)₂ precursor. The development of new strontium precursors with lower melting points (around 80 °C) has been a focus of research to improve the reproducibility of the deposition process. osti.gov The use of these improved precursors allows for better control over the growth of high-quality strontium titanate films. osti.govdtic.mil The optimization of MOCVD process parameters, including precursor delivery and substrate temperature, is critical for achieving stoichiometric films with high crystallinity and the desired dielectric properties. dtic.milethz.ch

Kinetics and Thermodynamics of Precursor Vaporization and Decomposition in MOCVD

The success of any MOCVD process is fundamentally governed by the thermodynamic and kinetic properties of the chosen precursors. ias.ac.inresearchgate.net For heptanedione, tetramethyl- complexes, these properties dictate the operational window for vaporization, transport, and deposition.

Vaporization: Metal β-diketonates are generally solids that require heating to achieve sufficient vapor pressure for MOCVD. muni.cz The vaporization process is a critical step, and the precursor must be thermally stable at the required evaporation temperature to avoid premature decomposition. google.comuni-due.de For example, La(thd)₃ is efficiently vaporized between 160-230 °C with no evidence of decomposition by-products in the gas phase within this temperature range. researchgate.netcnr.it The volatility and stability of the precursor are strongly dependent on temperature and system pressure. nasa.gov Thermogravimetric analysis (TGA) is a common technique used to study the thermal behavior and determine the temperature range for stable vaporization. researchgate.netuni-due.de

Decomposition: Once transported into the reaction chamber, the precursor decomposes on the heated substrate surface to form the desired film. Thermodynamic modeling can predict the equilibrium concentrations of various species during the CVD process and help identify conditions for depositing pure, carbon-free films. ias.ac.inresearchgate.net For Cu(thd)₂, thermodynamic analysis predicts the deposition of pure copper over a wide range of temperatures. ias.ac.in Kinetic factors, however, control the rate at which the system approaches this equilibrium. ias.ac.inresearchgate.net In-situ Fourier transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the gas phase composition in the MOCVD reactor, providing insights into the decomposition pathways and the thermal robustness of the precursors. researchgate.netcnr.it Studies on Ln(thd)₃ precursors have shown a multistep unimolecular decomposition mechanism where the ligand breaks down stepwise while still coordinated to the metal ion. researchgate.net

| Precursor | Property | Value / Observation |

| La(thd)₃ | Vaporization Temperature | 160 - 230 °C |

| Decomposition Temperature | > 260 °C | |

| Cu(thd)₂ | Vaporization Temperature | ~150 - 250 °C |

| Deposition Temperature | 250 - 450 °C | |

| Ba(thd)₂ | Decomposition | Decomposes close to its vaporization temperature |

Correlation of Precursor Properties with Deposited Film Morphology and Crystallinity

The physical and chemical properties of heptanedione, tetramethyl- precursors have a direct and profound impact on the morphology (surface structure and roughness) and crystallinity (crystal structure and orientation) of the deposited films.

A precursor with high thermal stability is crucial for achieving smooth film surfaces. If a precursor decomposes in the gas phase before reaching the substrate, it can lead to the formation of particles, resulting in rough and porous films. researchgate.net The ideal precursor is transported to the substrate intact and decomposes cleanly via surface-mediated reactions. wikipedia.org The molecular structure of the precursor itself can influence film properties. For example, the design of single-source precursors for perovskites helps ensure stoichiometric homogeneity, which is essential for obtaining a pure crystalline phase. researchgate.net

Precursors for Atomic Layer Deposition (ALD)

Assessment of Heptanedione, tetramethyl- Complexes for ALD Processes

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to achieve atomic-level thickness control and excellent conformality. ascensusspecialties.comharvard.edu The requirements for an ALD precursor are more stringent than for MOCVD. An ideal ALD precursor must have sufficient volatility, high reactivity with the co-reactant on the surface, and be thermally stable within a specific "ALD temperature window" to prevent thermal self-decomposition. ascensusspecialties.comharvard.edu

Heptanedione, tetramethyl- complexes have been assessed for ALD, but they present certain challenges. harvard.edu Many lanthanide β-diketonates, such as La(thd)₃, are solids with high melting points and require high evaporation temperatures (e.g., 180 °C for La(thd)₃). mdpi.com This can be problematic for ALD processes, which often favor liquid precursors for more reproducible vapor delivery. harvard.edu Furthermore, the reactivity of the β-diketonate ligand can be an issue. Because the metal is already bonded to oxygen within the ligand, reactions with common oxygen sources like water can be slow or incomplete. harvard.edu Stronger oxidants like ozone are often required, but this can lead to residual carbon contamination in the films, which increases electrical leakage currents. harvard.edu

To overcome these limitations, mixed-ligand precursors have been developed. For example, adding a Lewis base like N,N′-dimethylethylenediamine (DMEA) to La(thd)₃ creates a new precursor, La(thd)₃-DMEA, which exhibits improved thermal properties suitable for ALD. mdpi.com This modification helps to inhibit the polymerization that can occur with La(thd)₃ alone and improves its volatility and stability for the ALD process. mdpi.com

Low-Temperature ALD Applications

There is a significant drive to lower the deposition temperatures in ALD to make the process compatible with thermally sensitive substrates and to prevent unwanted crystallization or diffusion in device structures. rsc.orgucsd.edu While traditional heptanedione, tetramethyl- complexes often require high temperatures, modified precursors have enabled low-temperature ALD applications.

For example, in the deposition of SrTiO₃, a modified strontium precursor, bis(1-(2-methoxyethoxy)-2,2,6,6-tetramethyl-3,5-heptanedionate) strontium [Sr(me-thd)₂], has been used with a titanium alkoxide and a remote oxygen plasma to achieve ALD at a low temperature of 250 °C. researchgate.net The use of an oxygen plasma as the co-reactant instead of water allows for more efficient ligand removal at lower temperatures, resulting in stoichiometric films. researchgate.net This demonstrates a key strategy for adapting β-diketonate chemistry for low-temperature ALD: modifying the ligand structure to enhance volatility and reactivity, and pairing the precursor with a highly reactive co-reactant. The development of such processes is crucial for fabricating advanced dielectric materials for future electronic devices. researchgate.net

Atomic-Level Control of Film Composition and Structure

Complexes of heptanedione, tetramethyl-, formally known as 2,2,6,6-tetramethyl-3,5-heptanedione (thd), are instrumental as precursors in advanced thin-film deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). Their chemical properties enable precise, atomic-level control over the composition and structure of the deposited films, which is critical for the fabrication of high-performance advanced materials.

The fundamental principle behind this control in ALD is the self-limiting nature of the surface reactions. researchgate.net In a typical ALD process, the precursor, such as a metal complex of heptanedione, tetramethyl-, is introduced into the reaction chamber in gaseous form. It reacts with the substrate surface in a self-saturating manner, meaning the reaction stops once all available reactive sites on the surface are occupied. This is followed by a purge of the excess precursor and the introduction of a co-reactant, which then reacts with the adsorbed precursor layer to form the desired material and regenerate the surface for the next cycle. This cyclic process allows for the deposition of material in a layer-by-layer fashion, offering unparalleled control over film thickness and uniformity.

Detailed Research Findings

Research has demonstrated the high degree of control achievable using heptanedione, tetramethyl- complexes. For instance, in the ALD of nickel oxide (NiO) using bis(2,2,6,6-tetramethyl-3,5-dionato)nickel(II) (Ni(thd)₂) and water (H₂O) as precursors, a well-defined ALD temperature window is observed. diva-portal.org Within this window, the growth is self-limiting, leading to a consistent growth per cycle (GPC) and low levels of impurities.

Control of Film Stoichiometry in Complex Oxides:

The stoichiometry of complex metal oxides can be precisely tuned by manipulating the ratio of precursor cycles. For example, in the deposition of strontium titanate (SrTiO₃), the ratio of strontium to titanium (Sr/Ti) in the film can be controlled by adjusting the ratio of SrO to TiO₂ sub-cycles. researchgate.net This level of control is crucial for tuning the dielectric and ferroelectric properties of the material.

Table 1: Control of Sr/Ti Ratio in SrTiO₃ Films via ALD Cycle Ratio

Data derived from graphical representations in scientific literature.

| SrO:TiO₂ Cycle Ratio | Resulting Sr/Ti Ratio in Film |

|---|---|

| 1:2 | < 1 (Ti-rich) |

| 1:1 | ≈ 1 (Stoichiometric) |

| 2:1 | > 1 (Sr-rich) |

Influence of Deposition Temperature on Film Composition:

The deposition temperature is a critical parameter that influences both the growth rate and the purity of the films. For the Ni(thd)₂/H₂O process, ALD characteristics are maintained at temperatures up to 275°C. diva-portal.org Within this range, the carbon content in the resulting NiO films, originating from the heptanedione, tetramethyl- ligand, remains low, typically between 1-2 at%. researchgate.netdiva-portal.org However, exceeding this temperature leads to the thermal decomposition of the Ni(thd)₂ precursor, which disrupts the self-limiting growth and can lead to higher impurity concentrations and poor film quality. researchgate.netdiva-portal.org

Table 2: ALD Process Parameters for NiO Thin Films Using Ni(thd)₂ and H₂O

| Deposition Temperature (°C) | Growth Per Cycle (nm/cycle) | Carbon Content (at%) | Growth Behavior |

|---|---|---|---|

| 200 | ~0.035 | 1-2 | Self-limiting ALD |

| 250 | ~0.040 | 1-2 | Self-limiting ALD |

| 275 | ~0.045 | 1-2 | Self-limiting ALD |

| >275 | Increases significantly | >2 | Thermal Decomposition |